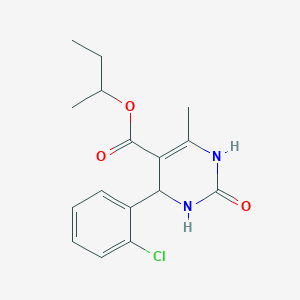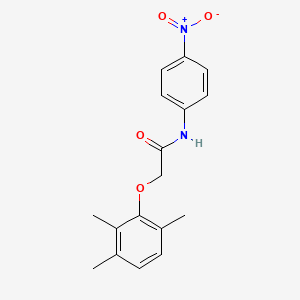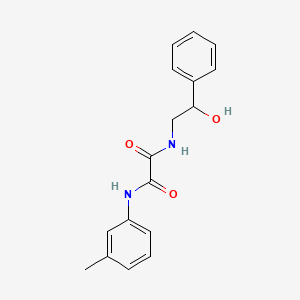
3-nitro-1-(3-phenyl-1-adamantyl)-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-nitro-1-(3-phenyl-1-adamantyl)-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a nitro group, a phenyl group, and an adamantyl group attached to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-1-(3-phenyl-1-adamantyl)-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents.
Attachment of the Phenyl and Adamantyl Groups: These groups can be introduced through substitution reactions using appropriate phenyl and adamantyl derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
3-nitro-1-(3-phenyl-1-adamantyl)-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common reagents include halogenated derivatives and strong bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups to the phenyl or adamantyl rings.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: As a candidate for drug development, particularly in the design of new pharmaceuticals.
Industry: As an intermediate in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-nitro-1-(3-phenyl-1-adamantyl)-1,2,4-triazole would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Inhibition of Enzymes: The compound could inhibit specific enzymes by binding to their active sites.
Interaction with Receptors: The compound could interact with cellular receptors, modulating their activity.
Disruption of Cellular Processes: The compound could interfere with cellular processes such as DNA replication or protein synthesis.
相似化合物的比较
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, lacking the nitro, phenyl, and adamantyl groups.
3-nitro-1-phenyl-1,2,4-triazole: A similar compound with only the nitro and phenyl groups.
1-(3-phenyl-1-adamantyl)-1,2,4-triazole: A similar compound with only the phenyl and adamantyl groups.
Uniqueness
The uniqueness of 3-nitro-1-(3-phenyl-1-adamantyl)-1,2,4-triazole lies in its combination of functional groups, which may confer unique chemical and biological properties
属性
IUPAC Name |
3-nitro-1-(3-phenyl-1-adamantyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-22(24)16-19-12-21(20-16)18-9-13-6-14(10-18)8-17(7-13,11-18)15-4-2-1-3-5-15/h1-5,12-14H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCNNSDRJIUVNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)[N+](=O)[O-])C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-bromo-4,6-difluorophenyl)-2-[[5-[(2-chlorophenyl)methylsulfanylmethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B5147129.png)

![5-fluoro-N,N-dimethyl-2-[3-(1H-pyrazol-5-yl)phenyl]pyrimidin-4-amine](/img/structure/B5147140.png)
![2-({2-[(4-METHOXYBENZOYL)AMINO]BENZOYL}AMINO)-3-METHYLBUTANOIC ACID](/img/structure/B5147148.png)


![ethyl 4-{[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B5147174.png)
![methyl 3-{[(4-benzyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B5147184.png)
![[1-(2-Iodophenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene](/img/structure/B5147188.png)
![2-[1,7-DIMETHYL-2,4-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE](/img/structure/B5147193.png)

![(3S,4S)-1-[(2-ethylpyrimidin-5-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol](/img/structure/B5147206.png)

![N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-propylpentanamide;hydrochloride](/img/structure/B5147209.png)
